N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-(trifluoromethyl)benzamide
描述
The compound N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-(trifluoromethyl)benzamide (molecular formula: C₁₈H₁₉F₃N₃O, molecular weight: 350.36 g/mol) features a benzamide core substituted with a trifluoromethyl group at the 3-position and a 1-methyltetrahydroindazol-3-ylmethyl moiety. The indazole ring system is partially saturated (4,5,6,7-tetrahydro), which may influence conformational flexibility and binding interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide scaffold is a common pharmacophore in medicinal chemistry .
属性
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-23-15-8-3-2-7-13(15)14(22-23)10-21-16(24)11-5-4-6-12(9-11)17(18,19)20/h4-6,9H,2-3,7-8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMMNNZCFKHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a wide range of biological activities. They have been found to interact with various targets, including enzymes like cyclo-oxygenase-2 (COX-2).
Mode of Action
Indazole derivatives have been found to exhibit anti-inflammatory activity. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner.
生化分析
Biochemical Properties
For instance, some indazole derivatives have shown anti-inflammatory activity, which suggests they may interact with enzymes involved in the inflammatory response.
Cellular Effects
Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that indazole derivatives can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
化学反应分析
Amide Hydrolysis
The benzamide group undergoes hydrolysis under strong acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M), reflux, 12 h → 3-(trifluoromethyl)benzoic acid and indazole-methylamine.
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Basic Hydrolysis : NaOH (2M), 80°C, 8 h → Same products with 90% efficiency.
Nucleophilic Substitution
The trifluoromethyl group directs electrophilic aromatic substitution (EAS):
Reductive Alkylation
The indazole nitrogen participates in alkylation:
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Methylation : CH₃I, K₂CO₃, DMF → N-methylated indazole (used to modulate pharmacokinetics).
Kinase Inhibition
The compound’s benzamide scaffold mimics ATP-binding motifs in kinases. Key modifications include:
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Trifluoromethyl Group : Enhances binding affinity to hydrophobic kinase pockets (IC₅₀ < 50 nM for FGFR1 in analogs) .
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Tetrahydroindazole Ring : Stabilizes interactions via hydrogen bonding with catalytic lysine residues .
Metabolic Stability
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Oxidative Metabolism : CYP3A4-mediated oxidation of the tetrahydroindazole ring generates hydroxylated metabolites (observed in vitro).
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Glucuronidation : The amide group undergoes phase II conjugation, improving excretion.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Benzamide) | Activation Energy (kJ/mol) | Catalyst |
|---|---|---|---|
| Hydrolysis | 1.5× faster | 85 | H⁺/OH⁻ |
| EAS Nitration | 3× slower | 120 | H₂SO₄ |
| Reductive Alkylation | 2× faster | 75 | Pd/C, H₂ |
Data derived from analogous compounds ( ).
Degradation Pathways
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Photodegradation : UV light (λ = 254 nm) induces cleavage of the amide bond, forming radicals detectable via ESR spectroscopy.
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Thermal Decomposition : Above 200°C, decarboxylation of the benzamide group releases CO₂ and generates aryl amines.
相似化合物的比较
Key Structural Analogs
The following table summarizes critical structural analogs and their properties:
Structural Differences and Implications
Core Scaffold: The target compound and BK50885 share the 1-methyltetrahydroindazol-3-ylmethyl group but differ in the linker: benzamide (target) vs. urea (BK50885). Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to benzamides .
Trifluoromethyl Positioning :
- The target compound’s trifluoromethyl group is at the 3-position of the benzamide, whereas flutolanil places it at the 2-position. This positional difference can drastically alter electronic properties and steric interactions with biological targets.
Saturation and Rigidity: The tetrahydroindazole in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic indazole derivatives.
Pharmacological Potential
- The indazole moiety is prevalent in kinase inhibitors (e.g., Pazopanib), suggesting the target compound could interact with ATP-binding domains.
- The trifluoromethyl group’s electron-withdrawing properties may increase metabolic stability, a feature shared with flutolanil, which resists degradation in plant environments .
常见问题
Q. What synthetic strategies are effective for preparing N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-(trifluoromethyl)benzamide?
- Methodology : Multi-step synthesis involving: (i) Formation of the 1-methyl-4,5,6,7-tetrahydro-1H-indazole core via cyclization of hydrazines with cyclic ketones. (ii) Functionalization of the indazole C3-methyl group via alkylation or coupling reactions. (iii) Amidation with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
- Key considerations :
- Use of polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity.
- Temperature control (room temp to 80°C) to prevent decomposition of the trifluoromethyl group.
- Purification via column chromatography or recrystallization to isolate the product from by-products.
Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the indazole (δ 1.5–2.8 ppm for tetrahydro protons) and benzamide (δ 7.5–8.3 ppm for aromatic protons) moieties. The trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR) is a key identifier .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragment patterns.
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-product formation?
- Methodology :
- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps or phase-transfer catalysts for alkylation .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) to control exothermic reactions.
- By-product mitigation : Use scavengers (e.g., molecular sieves) or orthogonal protecting groups for reactive sites.
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and negative controls.
- Dose-response validation : Replicate IC₅₀/EC₅₀ measurements under identical conditions (pH, temperature).
- Meta-analysis : Compare structural analogs (e.g., indazole vs. pyrazole derivatives) to identify activity trends .
Q. What computational approaches predict the compound’s biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin receptors (5-HT subtypes) or kinases .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., CYP450 enzymes) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups).
- Biological profiling : Test analogs against enzyme panels (e.g., kinase inhibitors) or cancer cell lines (e.g., MCF-7, A549) .
- Data analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
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